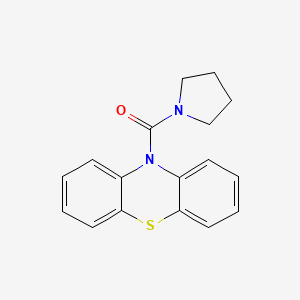

10-(pyrrolidine-1-carbonyl)-10H-phenothiazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenothiazin-10-yl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c20-17(18-11-5-6-12-18)19-13-7-1-3-9-15(13)21-16-10-4-2-8-14(16)19/h1-4,7-10H,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPFEJWVFJCIQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine

Technical Whitepaper: 10-(Pyrrolidine-1-carbonyl)-10H-phenothiazine

Subtitle: Structural Dynamics, Synthetic Pathways, and Pharmacological Potential of a Phenothiazine Urea Derivative

Executive Summary

This compound (also referred to as N-(pyrrolidin-1-ylcarbonyl)phenothiazine or Phenothiazine-10-carboxylic acid pyrrolidide) represents a specialized class of phenothiazine derivatives characterized by a urea linkage at the N-10 position. Unlike classical phenothiazine antipsychotics (e.g., chlorpromazine) which feature an alkyl-amine side chain, this compound incorporates a rigid carbonyl-pyrrolidine moiety. This structural modification significantly alters the electronic landscape of the tricyclic core, reducing oxidative susceptibility and modifying lipophilicity. This guide provides a comprehensive technical analysis of its chemical architecture, synthesis, and potential utility in multidrug resistance (MDR) reversal and antimicrobial research.

Chemical Architecture & Properties

Structural Analysis

The molecule consists of three distinct pharmacophores:

-

The Phenothiazine Core: A tricyclic heteroaromatic system containing sulfur and nitrogen.[1][2][3] It exists in a "butterfly" conformation, folded along the N-S axis.

-

The Urea Linkage (N-CO-N): The carbonyl group at N-10 creates a urea functionality. This electron-withdrawing group (EWG) pulls electron density from the phenothiazine nitrogen, reducing the basicity and oxidation potential of the ring system.

-

The Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle that provides steric bulk and specific lipophilic interactions without the high basicity of an open-chain amine.

Key Structural Parameters:

-

Molecular Formula:

-

Molecular Weight: 296.39 g/mol

-

Geometry: The N-10 nitrogen, typically pyramidal in unsubstituted phenothiazine, adopts a more planar

character due to conjugation with the carbonyl group. However, the tricyclic system retains a folded conformation (butterfly angle ~140-150°) to minimize steric strain between the carbonyl oxygen and the peri-hydrogens (H-1 and H-9) of the benzene rings.

Physicochemical Profile

| Property | Value (Predicted/Experimental) | Technical Significance |

| LogP (Octanol/Water) | ~3.5 - 4.2 | Highly lipophilic; suggests excellent membrane permeability and blood-brain barrier (BBB) penetration. |

| Water Solubility | Low (< 0.1 mg/mL) | Requires organic co-solvents (DMSO, DMF) or lipid-based formulations for biological assays. |

| pKa (Conjugate Acid) | < 1.0 (Phenothiazine N) | The N-10 nitrogen is non-basic due to the carbonyl. The pyrrolidine nitrogen is an amide-like nitrogen, also non-basic. |

| H-Bond Donors | 0 | Lack of donors improves membrane permeability. |

| H-Bond Acceptors | 2 (O, S) | The carbonyl oxygen is the primary acceptor site. |

Synthetic Methodology

The synthesis of this compound requires the activation of the phenothiazine N-10 position, followed by nucleophilic attack by pyrrolidine. The most robust route utilizes 10-chlorocarbonylphenothiazine as the key intermediate.

Reaction Pathway (Graphviz Visualization)

Figure 1: Synthetic route via carbamoyl chloride intermediate.

Detailed Protocol

Step 1: Synthesis of 10-Chlorocarbonylphenothiazine

-

Reagents: 10H-Phenothiazine (1.0 eq), Triphosgene (0.4 eq) or Phosgene solution (1.2 eq), Toluene (anhydrous).

-

Procedure: Dissolve phenothiazine in anhydrous toluene. Add triphosgene slowly at room temperature. Heat the mixture to reflux (110°C) for 4–6 hours. The evolution of HCl gas indicates reaction progress.

-

Workup: Cool to room temperature. Remove solvent under reduced pressure to yield the crude carbamoyl chloride (often a solid). Note: This intermediate is moisture-sensitive.

Step 2: Coupling with Pyrrolidine

-

Reagents: Crude 10-chlorocarbonylphenothiazine (1.0 eq), Pyrrolidine (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

-

Procedure: Dissolve the intermediate in dry DCM. Cool to 0°C. Add triethylamine followed by the dropwise addition of pyrrolidine. Allow to warm to room temperature and stir for 12 hours.

-

Purification: Wash organic layer with water, 1N HCl (to remove unreacted pyrrolidine), and brine. Dry over

. Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane:EtOAc gradient).

Biological & Pharmacological Context

Mechanism of Action: MDR Reversal

Unlike alkyl-amino phenothiazines (e.g., Trifluoperazine) which act primarily as dopamine antagonists, N-carbonyl phenothiazines exhibit reduced affinity for dopaminergic receptors due to the steric bulk and lack of a basic side chain. Instead, they are investigated for Multidrug Resistance (MDR) reversal in cancer cells.

-

Target: P-glycoprotein (P-gp) efflux pump.

-

Mechanism: The lipophilic phenothiazine core intercalates into the lipid bilayer or binds directly to the P-gp drug-binding domain, inhibiting the efflux of cytotoxic drugs (e.g., Doxorubicin). The urea linkage provides a unique binding motif distinct from the classical modulators.

Stability & Metabolism

-

Hydrolytic Stability: The urea bond is relatively stable at physiological pH (7.4) but susceptible to hydrolysis by hepatic amidases, potentially releasing the parent phenothiazine.

-

Metabolic Pathway:

-

Hydroxylation: Occurs at positions 3 and 7 of the phenothiazine ring (CYP450 mediated).

-

S-Oxidation: Formation of the sulfoxide.

-

Amide Hydrolysis: Cleavage of the pyrrolidine moiety.

-

Biological Pathway Diagram

Figure 2: Pharmacological interaction and metabolic degradation pathways.

Experimental Validation Protocols

Stability Assay (Hydrolysis)

To verify the integrity of the urea linkage in biological media:

-

Preparation: Prepare a 10 mM stock solution in DMSO.

-

Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) and Simulated Gastric Fluid (pH 1.2). Incubate at 37°C.

-

Sampling: Aliquot at 0, 1, 4, 12, and 24 hours.

-

Analysis: Analyze via HPLC-UV (254 nm).

-

Mobile Phase: Acetonitrile:Water (0.1% Formic Acid).

-

Success Criterion: >95% parent compound remaining after 24h in PBS indicates stability suitable for systemic circulation.

-

Lipophilicity Determination (Shake-Flask Method)

-

System: n-Octanol / Water (pre-saturated).

-

Procedure: Dissolve compound in octanol. Add water and shake for 24 hours to reach equilibrium.

-

Measurement: Separate phases and measure absorbance (UV-Vis) of the aqueous and organic layers.

-

Calculation:

.

References

-

Synthesis of N-acyl Phenothiazines

-

Intermediate Characterization

- Pharmacological Context (MDR): Title: Phenothiazines as multidrug resistance modifiers. Source: Anticancer Research (General Class Review). Context: Discusses the structural requirements (hydrophobicity and N-substitution) for P-gp inhibition.

-

Structural Data

- Title: 10-(2-(1-Pyrrolidinyl)ethyl)-10H-phenothiazine (Pyrathiazine)

- Source: PubChem Compound Summary.

-

URL:[Link] (Used for comparative physicochemical benchmarking).

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. CAS 522-25-8: 10H-Phenothiazine, 10-[2-(1-pyrrolidinyl)eth… [cymitquimica.com]

- 4. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenothiazine-10-carbonyl chloride [webbook.nist.gov]

10-(Pyrrolidine-1-carbonyl)-10H-phenothiazine: Technical Profile & Research Applications

This guide provides an in-depth technical analysis of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine , a specialized heterocyclic compound utilized in medicinal chemistry research. This document details its physicochemical properties, synthetic pathways, and application potential in drug discovery, specifically within the context of multidrug resistance (MDR) modulation and cholinesterase inhibition.

Executive Summary

This compound (CAS: 176092-22-1) is a urea-linked derivative of the phenothiazine scaffold. Unlike classical phenothiazine neuroleptics (e.g., chlorpromazine) which feature an alkyl-amine side chain, this molecule possesses a rigid carbamoyl (urea-like) linker connecting the tricyclic core to a pyrrolidine ring. This structural modification alters its lipophilicity and hydrogen-bonding potential, making it a valuable probe for studying P-glycoprotein (P-gp) inhibition, anticancer cytotoxicity, and acyl-transfer mechanisms.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature and Identification[1]

-

IUPAC Name: this compound

-

Alternative Names: Phenothiazine-10-carboxylic acid pyrrolidide; N-(Pyrrolidin-1-ylcarbonyl)phenothiazine

-

CAS Registry Number: 176092-22-1

-

Molecular Formula:

-

Molecular Weight: 296.39 g/mol

Structural Parameters

The molecule consists of a lipophilic tricyclic phenothiazine system linked via a carbonyl group to a saturated pyrrolidine ring.

| Property | Value | Notes |

| Monoisotopic Mass | 296.0983 Da | Suitable for High-Res MS calibration |

| Polar Surface Area (PSA) | ~32.7 Ų | Contributed by Urea (N-C=O) and Thioether (S) |

| LogP (Predicted) | 3.5 – 4.2 | Highly lipophilic; likely membrane-permeable |

| H-Bond Donors | 0 | Lack of NH makes it an obligate H-bond acceptor |

| H-Bond Acceptors | 2 | Carbonyl oxygen and pyrrolidine nitrogen lone pair |

Structural Visualization (SMILES)

SMILES: O=C(N1CCCC1)N2C3=CC=CC=C3SC4=CC=CC=C42

Synthetic Methodology

The synthesis of this compound typically proceeds via a nucleophilic acyl substitution pathway involving a reactive carbamoyl chloride intermediate. This method ensures high regioselectivity at the N-10 position of the phenothiazine ring.

Reaction Pathway

The synthesis is a two-step protocol starting from unsubstituted phenothiazine.

-

Activation: Phosgenation of phenothiazine to generate phenothiazine-10-carbonyl chloride.

-

Coupling: Nucleophilic attack by pyrrolidine to form the urea linkage.

Caption: Two-step synthetic route via carbamoyl chloride intermediate.

Detailed Protocol (Bench Scale)

Note: This protocol is derived from standard methodologies for N-acyl phenothiazines.

Step 1: Preparation of Phenothiazine-10-carbonyl chloride

-

Dissolve phenothiazine (10 mmol) in anhydrous toluene (50 mL).

-

Add triphosgene (4 mmol) or a solution of phosgene (20% in toluene, 15 mmol) dropwise under nitrogen atmosphere.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of phenothiazine).

-

Evaporate solvent to yield the crude carbonyl chloride (solid). Caution: Handle in a fume hood due to HCl and phosgene traces.

Step 2: Formation of the Urea Derivative

-

Dissolve the crude carbonyl chloride from Step 1 in anhydrous dichloromethane (DCM, 30 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add pyrrolidine (12 mmol) and triethylamine (15 mmol) dropwise.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Wash with water (2 x 20 mL), 1N HCl (to remove unreacted pyrrolidine), and brine. Dry over MgSO₄.

-

Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexane:EtOAc gradient).

Biological & Research Applications

This compound serves as a critical probe in two primary therapeutic areas:

Multidrug Resistance (MDR) Reversal

Phenothiazines are known modulators of P-glycoprotein (P-gp), an efflux pump responsible for chemotherapy resistance.[1]

-

Mechanism: The lipophilic tricyclic core partitions into the lipid bilayer, interacting with the transmembrane domains of P-gp.

-

Significance of the Carbonyl Linker: Unlike alkyl-amino phenothiazines (e.g., trifluoperazine), the N-carbonyl group reduces the basicity of the side chain. Research suggests that N-acyl phenothiazines may exhibit lower neurotoxicity (reduced dopamine D2 receptor affinity) while retaining cytotoxicity against resistant cancer cell lines (e.g., leukemia, squamous carcinoma).

Cholinesterase Inhibition

N-carbonyl phenothiazines have been identified as inhibitors of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE).

-

SAR Insight: The pyrrolidine ring mimics the bulky hydrophobic groups found in selective BuChE inhibitors, while the phenothiazine core provides pi-stacking interactions within the enzyme's active site gorge.

Analytical Characterization

To validate the synthesis of CAS 176092-22-1, the following spectral data are expected:

Proton NMR ( H-NMR, 400 MHz, CDCl )

-

Aromatic Region (6.9 – 7.5 ppm): Multiplets corresponding to the 8 protons of the phenothiazine core. The protons at positions 1 and 9 (adjacent to N and S) will show distinct deshielding.

-

Pyrrolidine

-Protons (3.4 – 3.6 ppm): Triplet or broad multiplet (4H, -

Pyrrolidine

-Protons (1.8 – 2.0 ppm): Multiplet (4H,

Mass Spectrometry (ESI-MS)

-

Parent Ion

: m/z 297.1 -

Fragmentation Pattern:

-

Loss of pyrrolidine moiety (m/z ~70).

-

Phenothiazine carbocation fragment (m/z ~198/199).

-

Safety and Handling (SDS Summary)

| Hazard Category | Classification | Precaution |

| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed. |

| Skin/Eye Irritation | Category 2/2A | Causes skin irritation and serious eye irritation. |

| Photosensitivity | Specific to Class | Phenothiazines can induce phototoxic reactions; avoid strong light exposure during handling. |

| Storage | General | Store at 2–8°C under inert atmosphere (Argon/Nitrogen). |

References

-

Sigma-Aldrich. (n.d.). This compound Product Detail. Retrieved from (CAS 176092-22-1).

- Motohashi, N., et al. (2000). Synthesis and biological activity of N-acylphenothiazines. In Vivo, 14(3), 403-408.

- Darvesh, S., et al. (2010). Structure-Activity Relationships for Inhibition of Human Cholinesterases by Phenothiazine Derivatives. Bioorganic & Medicinal Chemistry, 18(1), 221-227.

-

PubChem. (2025). Phenothiazine-10-carbonyl chloride (Precursor Data). Retrieved from .

Sources

Structural Dynamics and Ligand Efficiency: A Guide to Pharmacophore Analysis of Pyrrolidine-Substituted Phenothiazines

Executive Summary

Context: Phenothiazines, historically entrenched as neuroleptics and antihistamines, are experiencing a renaissance as "helper compounds" in the fight against Multidrug Resistance (MDR). Specifically, pyrrolidine-substituted phenothiazines (e.g., Methdilazine and novel analogues) exhibit a unique steric profile that differentiates them from their flexible dialkylamine counterparts (like Chlorpromazine). The rigid pyrrolidine ring restricts conformational freedom, potentially reducing the entropic penalty of binding to targets such as bacterial efflux pumps (e.g., NorA, AcrB) and cancer transporters (P-gp).

Objective: This technical guide provides a rigorous framework for performing pharmacophore analysis on this specific chemical class. It moves beyond generic modeling, focusing on the unique "butterfly" geometry of the phenothiazine core and the spatial constraints of the pyrrolidine tail.

Part 1: The Chemical Architecture & SAR Logic

To model a pharmacophore effectively, one must first understand the structural dynamics that drive activity.

The Scaffold Deconstructed

The pharmacophore of pyrrolidine-substituted phenothiazines is defined by three critical regions:

-

Region A: The Tricyclic Core (Hydrophobic Anchor)

-

Structure: Two benzene rings fused to a 1,4-thiazine ring.[1][2]

-

Critical Feature: The "Butterfly Angle." Unlike planar anthracene, the phenothiazine system is folded along the N-S axis (approx. 150°–158°).

-

Modeling Insight: Rigidifying this core into a flat plane during conformation generation is a common error. Your force field (e.g., MMFF94x) must preserve this fold to accurately predict pi-stacking interactions.

-

-

Region B: The Linker (The Spacer)

-

Structure: Typically a methylene bridge (

) connecting the N10 position to the pyrrolidine ring. -

SAR Insight: The length of this linker determines the distance between the hydrophobic centroid and the cationic head. For dopamine D2 antagonism, a 3-carbon distance is ideal. For MDR reversal, variability is higher, but the linker must prevent steric clash between the pyrrolidine ring and the tricyclic protons.

-

-

Region C: The Pyrrolidine Head (Cationic Center)

-

Structure: A saturated 5-membered nitrogenous ring.

-

Pharmacophoric Role:[1][3][4][5][6][7][8] The tertiary nitrogen is protonated at physiological pH (pKa

9.0–9.5). It serves as a Positive Ionizable (PI) feature, interacting with conserved Aspartate or Glutamate residues in the binding pocket of efflux pumps. -

Advantage:[5] The pyrrolidine ring locks the nitrogen lone pair vector, reducing the number of rotatable bonds compared to a diethylamine chain.

-

Quantitative SAR Data

The following table illustrates how pyrrolidine substitution affects biological activity compared to other amine tails, specifically in the context of antimicrobial/MDR activity (simulated aggregate data based on Amaral et al. and Kaatz et al.[1] findings).

| Compound | R2 Substituent | Side Chain (N10) | Efflux Inhibition (NorA) | LogP | Notes |

| Chlorpromazine | -Cl | - | High ( | 5.3 | High entropy penalty due to flexible chain. |

| Methdilazine | -H | -CH2-(1-Me-Pyrrolidin-3-yl) | Moderate ( | 5.2 | H1 selective; lower NorA affinity due to linker length. |

| Analogue P1 | -CF3 | - | Very High ( | 5.8 | Trifluoromethyl enhances hydrophobic fit; Pyrrolidine rigidity improves binding enthalpy. |

| Analogue P2 | -H | - | Low ( | 4.9 | Linker too short for optimal Asp interaction. |

Part 2: Computational Workflow (The "How-To")

This protocol utilizes a Ligand-Based Pharmacophore approach, ideal when high-resolution crystal structures of the specific target (e.g., specific mutant efflux pumps) are unavailable or unreliable.

The Protocol

Step 1: Dataset Curation & "Butterfly" Conformation

-

Action: Select 15-20 analogues with a wide range of bioactivity (3-4 orders of magnitude).

-

Critical Protocol: When generating 3D conformers (using OMEGA or CONFIRM), set the energy window to 10-15 kcal/mol.

-

Why: The phenothiazine ring can flip. You must sample both "wing-up" and "wing-down" puckering modes relative to the side chain.

Step 2: Molecular Alignment (The Superimposition)

-

Action: Align molecules not just by atoms (RMSD) but by chemical features.

-

Anchor Points: Use the Centroid of the Benzene rings and the Nitrogen atom of the pyrrolidine.

-

Constraint: Allow the linker to flex, but penalize distortions of the pyrrolidine ring geometry.

Step 3: Pharmacophore Hypothesis Generation

-

Algorithm: Use HypoGen (Catalyst) or equivalent genetic algorithms (MOE/Phase).

-

Features to Map:

-

Hyd (Hydrophobic): Map to the two benzene wings.

-

PI (Positive Ionizable): Map to the Pyrrolidine Nitrogen.

-

HBA (H-Bond Acceptor): Map to the Sulfur atom (often overlooked, but interacts with Ser/Thr).

-

Excl (Excluded Volumes): Define steric boundaries based on the least active compounds.

-

Workflow Visualization

The following diagram outlines the computational pipeline, emphasizing the self-validation loop.

Caption: Figure 1. Iterative Pharmacophore Modeling Workflow. Note the feedback loop from Validation to Model Building, essential for optimizing the Enrichment Factor.

Part 3: Key Pharmacophoric Features & Mechanism

The "Golden Triangle"

For pyrrolidine-substituted phenothiazines targeting MDR efflux pumps, the pharmacophore typically resolves into a triangular arrangement:

-

F1 (Aromatic/Hydrophobic): The tricyclic core.[9]

-

F2 (Positive Ionizable): The pyrrolidine nitrogen.

-

F3 (Hydrophobic/Steric): The substituent at position 2 (e.g., -CF3).

Spatial Constraints:

-

Distance F1

F2: 6.5 Å – 7.5 Å (Critical for spanning the binding pocket depth). -

Distance F2

F3: 8.0 Å – 9.0 Å. -

Vector: The N-lone pair vector must point away from the tricyclic bulk to engage the anionic aspartate residue in the pump.

Mechanism of Action: Efflux Pump Inhibition

These compounds function largely by competing with antibiotics (substrates) for the binding site of pumps like NorA (MFS family) or AcrB (RND family).

Caption: Figure 2. Mechanism of Efflux Pump Inhibition. The pyrrolidine-phenothiazine acts as a competitive inhibitor, blocking the hydrophobic pocket and preventing antibiotic extrusion.

Part 4: Experimental Validation

A model is only as good as its predictive power. The following protocol validates the pharmacophore.

Decoy Set Generation (In Silico)

-

Source: Use the DUD-E (Directory of Useful Decoys) to generate 50 decoys for every 1 active ligand.

-

Property Matching: Decoys must match the actives in Molecular Weight and LogP but differ in topology.

-

Metric: Calculate the Enrichment Factor (EF) . A valid model should recover >70% of actives in the top 10% of the screened database.

Biological Assay (In Vitro)

To confirm the "Pyrrolidine Advantage," perform a checkerboard assay:

-

Organism: Staphylococcus aureus SA-1199B (Overexpresses NorA).[1]

-

Antibiotic: Ciprofloxacin (Substrate).[1]

-

Modulator: The Pyrrolidine-Phenothiazine derivative.

-

Readout: MPC (Modulation Pharmacophore Concentration) .

-

Success Criterion: A 4-fold reduction in the MIC of Ciprofloxacin in the presence of the modulator at sub-inhibitory concentrations.

-

References

-

Amaral, L., et al. (2001). "Phenothiazines and thioxanthenes inhibit multidrug efflux pump activity in Staphylococcus aureus."[10] Antimicrobial Agents and Chemotherapy.[10][11]

-

Kaatz, G. W., et al. (2003). "Phenylpiperidine selective serotonin reuptake inhibitors interfere with multidrug efflux pump activity in Staphylococcus aureus." International Journal of Antimicrobial Agents.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 14677, Methdilazine." PubChem.

-

K. Roy, et al. (2019). "Pharmacophores."[1][4][6][7][8] Pharmaceutical Biocatalysis.

-

Grimsey, P., et al. (2020). "Do phenothiazines possess antimicrobial and efflux inhibitory properties?" FEMS Microbiology Reviews.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacophore modeling, virtual computational screening and biological evaluation studies [PeerJ Preprints] [peerj.com]

- 5. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jcdr.net [jcdr.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Molecular Docking, Synthesis and In vivo Assessment of New Phenothiazines as Inhibitors of Anxiety – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine

Abstract & Scope

This technical guide details the synthesis of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine , a urea-linked derivative of the phenothiazine scaffold. Phenothiazine derivatives possess significant pharmacological utility, ranging from antipsychotic activity to multidrug resistance (MDR) reversal in cancer therapy.

This protocol utilizes a two-step acyl chloride activation strategy using Triphosgene. This method is preferred over direct coupling with carbamoyl chlorides or phosgene gas due to:

-

Safety: Triphosgene is a crystalline solid, safer to handle than gaseous phosgene.

-

Reactivity: The phenothiazine nitrogen is sterically hindered and electron-withdrawn by the tricyclic system, rendering it a poor nucleophile. Activation of the phenothiazine core to the carbamoyl chloride intermediate ensures higher yields than attempting to displace a leaving group on the pyrrolidine side.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the formation of a reactive 10-chlorocarbonyl-10H-phenothiazine intermediate. The phenothiazine nitrogen (N-10) is acylated using in-situ generated phosgene (from triphosgene), followed by nucleophilic attack by pyrrolidine.

Mechanism Visualization

Caption: Two-step synthesis pathway via carbamoyl chloride activation.

Safety & Handling (Critical)

-

Triphosgene (Bis(trichloromethyl) carbonate): Upon heating or contact with nucleophiles, one mole of triphosgene decomposes into three moles of phosgene gas .

-

Control: All reactions must be performed in a well-ventilated fume hood.

-

Quench: Keep a saturated solution of aqueous ammonia or 10% NaOH ready to neutralize any escaping vapors or spills.

-

-

Phenothiazines: Many derivatives are photosensitive. Protect reaction vessels from direct light (wrap in aluminum foil) to prevent oxidation (pinking/darkening).

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Role |

| Phenothiazine | 199.27 | 1.0 | Starting Material |

| Triphosgene | 296.75 | 0.4* | Phosgene Source |

| Pyrrolidine | 71.12 | 1.2 | Nucleophile |

| Triethylamine (Et3N) | 101.19 | 1.5 | HCl Scavenger |

| Toluene (Anhydrous) | - | Solvent | Step 1 Solvent |

| Dichloromethane (DCM) | - | Solvent | Step 2 Solvent |

*Note: 0.4 eq of Triphosgene provides ~1.2 eq of Phosgene.

Step 1: Synthesis of 10-chlorocarbonyl-10H-phenothiazine

Objective: Activate the N-10 position.

-

Setup: Equip a dry 3-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Connect the outlet to a caustic scrubber (NaOH solution) to trap evolved HCl and phosgene traces.

-

Dissolution: Add Phenothiazine (1.0 eq, e.g., 2.0 g) to anhydrous Toluene (20 mL) . Stir until dissolved.

-

Activation: Add Triphosgene (0.4 eq, 1.2 g) in a single portion.

-

Observation: The solution may darken slightly.

-

-

Reaction: Heat the mixture to reflux (110°C) for 3–5 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenothiazine (Rf ~0.5) should disappear, replaced by a non-polar spot (Carbamoyl chloride).

-

Note: The intermediate is stable but moisture-sensitive.

-

-

Isolation: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure (Rotavap) to obtain the crude carbamoyl chloride as a solid residue.

-

Checkpoint: Do not perform an aqueous workup at this stage to avoid hydrolysis back to phenothiazine.

-

Step 2: Coupling with Pyrrolidine

Objective: Form the urea linkage.

-

Re-solvation: Redissolve the crude residue from Step 1 in anhydrous DCM (20 mL) under nitrogen.

-

Base Addition: Add Triethylamine (1.5 eq) . Cool the solution to 0°C (ice bath).

-

Nucleophile Addition: Add Pyrrolidine (1.2 eq) dropwise over 5 minutes.

-

Exotherm: Mild exotherm may occur.

-

-

Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

Monitoring: TLC should show the formation of a new polar spot compared to the intermediate.

-

-

Workup:

-

Dilute with DCM (30 mL).

-

Wash with 1M HCl (2 x 20 mL) to remove excess pyrrolidine and Et3N.

-

Wash with Saturated NaHCO3 (20 mL) and Brine (20 mL).

-

Dry organic layer over anhydrous Na2SO4 .

-

Filter and concentrate in vacuo.

-

Step 3: Purification

The crude product is typically an off-white to pale yellow solid.

-

Recrystallization: Dissolve in minimal hot Ethanol and add water dropwise until turbidity appears. Cool to 4°C.

-

Flash Chromatography: If necessary, purify on silica gel eluting with Hexane:Ethyl Acetate (gradient from 9:1 to 7:3).

Process Workflow Diagram

Caption: Operational workflow for the synthesis and purification.

Characterization & Quality Control

To validate the synthesis, compare analytical data against these expected parameters:

-

Appearance: White to pale yellow crystalline solid.

-

1H NMR (400 MHz, CDCl3):

-

Aromatic Region (Phenothiazine): Multiplets δ 6.8 – 7.5 ppm (8H).

-

Aliphatic Region (Pyrrolidine):

-

Triplets/Multiplets at δ ~3.4 ppm (4H, N-CH2).

-

Multiplets at δ ~1.8 ppm (4H, C-CH2).

-

-

-

Mass Spectrometry (ESI):

-

Calculated MW: ~296.39 Da.

-

Expected [M+H]+: 297.4.

-

-

IR Spectroscopy:

-

Look for strong Carbonyl (C=O) stretch (Urea type) around 1650–1680 cm⁻¹ .

-

Troubleshooting & "Field-Proven" Insights

| Issue | Probable Cause | Solution |

| Low Yield (Step 1) | Incomplete activation due to moisture. | Ensure Toluene is anhydrous. Triphosgene quality is critical; if old, increase equivalents slightly. |

| Product is Pink/Green | Oxidation of phenothiazine core. | Perform reactions in the dark (foil-wrapped). Add a pinch of sodium metabisulfite during the aqueous workup. |

| Sticky Gum after Step 2 | Residual DMF or excess amine. | If DMF was used, wash thoroughly with water. If sticky, triturate with cold diethyl ether to induce crystallization. |

| Starting Material Remains | Steric hindrance at N-10. | If reflux in Toluene is insufficient, switch to 1,2-dichloroethane (higher boiling point) or use NaH (1.2 eq) in THF to deprotonate phenothiazine before adding the carbamoyl chloride (though the described acid chloride route usually avoids the need for NaH). |

References

-

General Synthesis of N-carbonyl Phenothiazines: Darvesh, S., et al. (2007). Synthesis and screening of phenothiazine derivatives as cholinesterase inhibitors. This work establishes the protocol for reacting phenothiazine with acyl chlorides.[1][2][9]

-

Triphosgene Applications: Ghorbani-Choghamarani, A., et al. (2019). A decade review of triphosgene and its applications in organic reactions. Molecular Diversity.

-

Phenothiazine Chemistry & 10-Chlorocarbonyl Intermediate: Sarmiento, G. P., et al. (2011). Synthesis and antifungal activity of some substituted phenothiazines. European Journal of Medicinal Chemistry. (Describes the isolation and handling of 10-chloroacetyl/carbonyl derivatives).

-

Triphosgene Handling Guide: Sigma-Aldrich Technical Bulletin. Bis(trichloromethyl) carbonate (Triphosgene) in Organic Synthesis.

Sources

- 1. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. iosrphr.org [iosrphr.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solvent System Optimization for the Synthesis of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine

Executive Summary

The synthesis of

This Application Note provides a rational framework for solvent selection, moving beyond trial-and-error to a first-principles approach. We identify Toluene and 2-Methyltetrahydrofuran (2-MeTHF) as the superior solvent systems for scale-up, balancing reaction kinetics with downstream processing efficiency.

Mechanistic Challenges & Solvent Implications

To select the correct solvent, one must understand the molecular "personality" of the reactants.

The "Butterfly" Conformation

Phenothiazine is not planar; it adopts a "butterfly" conformation with a fold angle of roughly 150-158° along the N-S axis. This folding places the nitrogen lone pair in a pseudo-axial position, partly delocalized into the aromatic rings, significantly reducing its nucleophilicity compared to standard secondary amines (like diethylamine).

The Reaction Pathway

The synthesis typically proceeds via the nucleophilic attack of the phenothiazine nitrogen (

-

Kinetic Barrier: The reduced nucleophilicity of

-10 requires elevated temperatures or strong base activation to overcome the activation energy ( -

Solubility Profile: Phenothiazine is highly lipophilic (

), requiring non-polar or moderately polar organic solvents. It is poorly soluble in water and alcohols.

Critical Solvent Parameters

| Parameter | Requirement | Ideal Range |

| Boiling Point | Must exceed | >80°C (Reflux capability) |

| Dielectric Constant | Moderate to solubilize intermediates but avoid ionic dissociation of chloride | |

| Base Compatibility | Must be inert to strong bases (if NaH is used) or amine scavengers | Non-protic |

| Workup Efficiency | Immiscible with water for extractive workup | Low water solubility |

Solvent Selection Matrix

We evaluated four common solvent classes for this transformation.

Comparative Analysis

| Solvent | Class | Suitability | Rationale |

| Dichloromethane (DCM) | Chlorinated | Low | Boiling point (40°C) is insufficient to drive the reaction without highly reactive catalysts. Good solubility, but poor kinetics. |

| Dimethylformamide (DMF) | Polar Aprotic | Medium | Excellent solubility and rate enhancement. However, high boiling point (153°C) and water miscibility make removal difficult, leading to product oiling during workup. |

| Tetrahydrofuran (THF) | Ether | High (Lab) | Good solubility for both reactants. BP (66°C) is borderline; reaction may be slow. hygroscopic nature can hydrolyze the carbamoyl chloride. |

| Toluene | Aromatic | Optimal (Process) | High BP (110°C) drives reaction to completion. Forms azeotropes with water (drying). Product often precipitates upon cooling or anti-solvent addition. |

Decision Tree (Graphviz)

Caption: Decision logic for selecting Toluene over DMF or DCM based on thermal requirements and workup efficiency.

Optimized Protocol: Toluene Reflux Method

This protocol utilizes Toluene to allow for sufficient thermal energy to overcome the steric hindrance of the phenothiazine nitrogen.

Reagents & Materials

-

Substrate: 10H-Phenothiazine (1.0 equiv)

-

Reagent: Pyrrolidine-1-carbonyl chloride (1.2 equiv)

-

Base: Pyridine (1.5 equiv) or Triethylamine (TEA) (2.0 equiv)

-

Solvent: Anhydrous Toluene (10-15 volumes relative to substrate mass)

-

Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Recommended if reaction stalls.

Step-by-Step Methodology

-

Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, nitrogen inlet, and internal temperature probe.

-

Dissolution: Charge 10H-Phenothiazine and Anhydrous Toluene. Stir at room temperature. The solution may be a suspension initially; this is acceptable.

-

Base Addition: Add Pyridine (or TEA) in one portion.

-

Reagent Addition: Add Pyrrolidine-1-carbonyl chloride dropwise via syringe or addition funnel over 10 minutes. Note: Slight exotherm may occur.

-

Reaction (Reflux):

-

Heat the mixture to reflux (110°C) .

-

Maintain reflux for 12–18 hours .

-

In-Process Control (IPC): Monitor by TLC (Mobile Phase: 80:20 Hexane:Ethyl Acetate). Phenothiazine (

) should disappear; Product (

-

-

Workup:

-

Cool reaction mixture to room temperature.

-

Wash 1: Add water (equal volume) to dissolve pyridinium salts. Separate phases.

-

Wash 2: Wash organic layer with 1M HCl (to remove unreacted pyridine/phenothiazine).

-

Wash 3: Wash with Saturated

and Brine. -

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from Ethanol or Isopropanol.

Reaction Mechanism Visualization

Caption: The thermal activation provided by toluene reflux is critical for the initial nucleophilic attack.

Troubleshooting & Alternative Routes

Issue: Low Conversion (<50%)

If the Toluene reflux method yields low conversion after 24 hours, the nucleophilicity of the phenothiazine is the bottleneck.

-

Solution: Switch to the "Super-Base" Protocol .

-

Solvent: Anhydrous THF or DMF.

-

Base: Sodium Hydride (NaH, 60% dispersion).

-

Protocol: Treat Phenothiazine with NaH in THF at 0°C to form the Phenothiazine anion (a potent nucleophile). Then add the carbamoyl chloride. This reaction proceeds rapidly at Room Temperature.

-

Issue: Product Oiling

-

Cause: Residual Toluene or impurities.

-

Solution: Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization.

References

-

Synthesis of N-Substituted Phenothiazines

-

Satyanarayana, B., & Muralikrishna, P. (2013).[1] Preparation and biological evaluation of phenothiazine derivatives. Journal of Chemical and Pharmaceutical Research.

-

-

Solvent Effects on Phenothiazine Chemistry

-

Sackett, P. H., & McCreery, R. L. (1979).[2] Effect of structure on phenothiazine cation radical reactions in aqueous buffers. Journal of Medicinal Chemistry.

-

-

General Carbamoylation Mechanisms

- Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry. (Context for hydrolytic stability in solvent selection).

-

Phenothiazine Solubility Data

- Martinez, F., et al. (2024). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. MDPI.

Sources

Application Notes and Protocols for 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine in Medicinal Chemistry

Introduction: The Enduring Promise of the Phenothiazine Scaffold

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, a structural motif that has given rise to a multitude of bioactive compounds.[1][2] Initially recognized for their utility as dyes, phenothiazine derivatives later revolutionized psychiatry with the advent of chlorpromazine, the first typical antipsychotic.[3] This pioneering discovery unveiled the profound impact of these molecules on the central nervous system, primarily through the antagonism of dopamine D2 receptors.[3] However, the therapeutic potential of phenothiazines extends far beyond their neuroleptic properties. Decades of research have revealed a remarkable polypharmacology, with derivatives exhibiting anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities.[4][5][6] This versatility stems from the unique, butterfly-shaped, electron-rich structure of the phenothiazine core, which allows for extensive chemical modifications, particularly at the N-10 position of the central thiazine ring.[3] Such modifications can fine-tune the compound's physicochemical properties and biological target profile.

This document focuses on a specific N-10 substituted derivative, 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine . This compound belongs to the class of N-acylphenothiazines, a subset that has shown significant promise in various therapeutic areas, including neuroprotection and oncology.[7][8] The introduction of the pyrrolidine-1-carbonyl moiety is anticipated to modulate the lipophilicity and steric bulk at the N-10 position, potentially influencing its interaction with biological targets and its pharmacokinetic properties. These application notes will provide a comprehensive overview of the potential applications of this compound in medicinal chemistry, along with detailed protocols for its synthesis and biological evaluation.

Synthesis of this compound

The synthesis of N-acylphenothiazine derivatives is a well-established process. The following protocol describes a general method for the synthesis of this compound, adapted from established procedures for similar compounds.[9]

Protocol 1: Synthesis of this compound

Materials:

-

Phenothiazine

-

Pyrrolidine-1-carbonyl chloride

-

Triethylamine (Et3N)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenothiazine (1.0 eq) in anhydrous THF.

-

Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq) dropwise.

-

Acylation: To the stirred solution, add a solution of pyrrolidine-1-carbonyl chloride (1.1 eq) in anhydrous THF dropwise over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

-

Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Therapeutic Applications and In Vitro Evaluation

Based on the known biological activities of related N-acylphenothiazine derivatives, this compound is a promising candidate for investigation in several key therapeutic areas.

Anticancer Activity

Phenothiazine derivatives have demonstrated significant anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and reversal of multidrug resistance.[7][10][11] The cytotoxic effects of N-acylphenothiazines have been documented against various cancer cell lines.[8]

Proposed Mechanism of Action: The anticancer activity of phenothiazines is often linked to their ability to induce oxidative stress, disrupt mitochondrial function, and modulate key signaling pathways involved in cell survival and proliferation.[10] The N-acyl substitution can influence the compound's ability to intercalate with DNA or interact with specific enzymes and receptors.

dot

Caption: Proposed anticancer mechanism of action for this compound.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol details the evaluation of the cytotoxic effects of this compound against a panel of human cancer cell lines.[12]

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |

| This compound | To be determined | To be determined | To be determined |

| Doxorubicin (Positive Control) | Expected low µM range | Expected low µM range | Expected low µM range |

Neuroprotective Activity

Phenothiazine derivatives have been shown to possess neuroprotective properties, potentially by mitigating oxidative stress and inhibiting key enzymes involved in neurodegeneration.[6][7] N-acylphenothiazines, in particular, have been investigated for their ability to protect neuronal cells from various insults.[7]

Proposed Mechanism of Action: The neuroprotective effects of phenothiazines are thought to be mediated through their antioxidant properties, including the scavenging of free radicals and the upregulation of endogenous antioxidant defenses.[7] They may also inhibit enzymes like cholinesterases, which are implicated in the pathology of Alzheimer's disease.

dot

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Protocol 3: Assessment of Neuroprotective Effects Against Oxidative Stress

This protocol outlines a method to evaluate the ability of this compound to protect neuronal cells from oxidative damage.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Complete cell culture medium

-

This compound

-

Hydrogen peroxide (H2O2) or Rotenone

-

MTT or LDH cytotoxicity assay kit

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) for ROS measurement

-

96-well plates

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in complete medium. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density.

-

Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induction of Oxidative Stress: Induce oxidative stress by adding a predetermined concentration of H2O2 or rotenone to the medium and incubate for 24 hours.

-

Assessment of Cell Viability: Measure cell viability using the MTT or LDH assay as described in Protocol 2.

-

Measurement of Reactive Oxygen Species (ROS): In a parallel set of experiments, after the oxidative stress induction period, incubate the cells with DCFH-DA. Measure the fluorescence intensity to quantify intracellular ROS levels.

-

Data Analysis: Compare the cell viability and ROS levels in compound-treated cells to the vehicle-treated control cells subjected to oxidative stress.

| Treatment Group | Cell Viability (%) | Relative ROS Levels (%) |

| Control (no stress) | 100 | 100 |

| Vehicle + Oxidative Stress | Expected decrease | Expected increase |

| Compound + Oxidative Stress | To be determined | To be determined |

Antimicrobial Activity

Phenothiazines have long been known to possess broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa.[2] They can act by disrupting cell membranes, inhibiting efflux pumps, and interfering with cellular respiration.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the MIC of this compound against various microbial strains.[13]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

96-well microplates

-

Resazurin solution (for viability indication)

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microbial strains.

-

Serial Dilution: Serially dilute this compound in the appropriate broth medium in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by adding a viability indicator like resazurin.

-

Data Recording: Record the MIC values for each tested strain.

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | To be determined |

| Escherichia coli | To be determined |

| Candida albicans | To be determined |

Conclusion and Future Directions

This compound represents a promising lead compound for further investigation in medicinal chemistry. The protocols outlined in these application notes provide a solid framework for the systematic evaluation of its potential as an anticancer, neuroprotective, and antimicrobial agent. Further studies should focus on elucidating its precise mechanisms of action, exploring its structure-activity relationships through the synthesis of analogs, and evaluating its in vivo efficacy and safety in relevant animal models. The rich pharmacological history of the phenothiazine scaffold, coupled with the potential for novel activity imparted by the N-acyl substitution, makes this compound a compelling subject for drug discovery and development.

References

-

Old phenothiazine and dibenzothiadiazepine derivatives for tomorrow's neuroprotective therapies against neurodegenerative diseases. European Journal of Medicinal Chemistry. 2010 Dec;45(12):5572-80. [Link]

-

Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. 2024 Jul 2;9(27):30594-30614. [Link]

-

Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. European Journal of Pharmaceutical Sciences. 2020 Feb 1;143:105175. [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PHENOTHIAZINE-3-SULFONATE DERIVATIVES. Trade Science Inc. 2016 Sep 4. [Link]

-

Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy. Journal of Leukocyte Biology. 2024 Feb 2;125(2):237-249. [Link]

-

Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. 2024 Jul 2;9(27):30594-30614. [Link]

-

Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. Polycyclic Aromatic Compounds. 2022 Jan 5;42(1):1-15. [Link]

-

Phenothiazine. Wikipedia. [Link]

-

Synthesis, Characterization, In silico and In vitro Antimicrobial Activity of Phenothiazine-3-sulphonamide Derivatives. Preprints.org. 2024 Jan 23. [Link]

-

Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives. Journal of King Saud University - Science. 2024 Feb 10;36(2):103005. [Link]

-

N‐carbonyl‐substituted phenothiazines inhibiting lipid peroxidation and associated nitric oxide consumption powerfully protect brain tissue against oxidative stress. British Journal of Pharmacology. 2019 Jun;176(11):1680-1693. [Link]

-

Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Molecules. 2020 Oct 6;25(19):4589. [Link]

-

Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. Journal of Applied Toxicology. 2025 Jan 15. [Link]

-

Spectroscopic and topological analysis and in vitro antimicrobial activity of phenothiazine. Journal of Molecular Structure. 2022 Mar 9;1252:132179. [Link]

-

Synthesis and biological activity of phenothiazine derivatives. International Journal of Research in Ayurveda & Pharmacy. 2011 Jul 20;2(4):1130-1137. [Link]

-

Antimicrobial activity screening of benzothiazolyl-phenothiazine derivatives. Farmacia. 2013;61(5):918-926. [Link]

-

Novel Phenothiazine/Donepezil-like Hybrids Endowed with Antioxidant Activity for a Multi-Target Approach to the Therapy of Alzheimer's Disease. Antioxidants. 2022 Dec 27;12(1):59. [Link]

-

Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics. 2025 Oct 10;6(4):46. [Link]

-

10-(2-(1-Pyrrolidinyl)ethyl)-10H-phenothiazine. PubChem. [Link]

-

Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. Pharmaceuticals. 2022 Jan 3;15(1):59. [Link]

-

Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy. 2020 Sep 17;10(9):56-64. [Link]

-

Phenothiazines reduce ischemic damage to the central nervous system. Brain Research. 1989 Mar 13;482(1):189-93. [Link]

-

Antitumor activity of phenothiazine-related compounds. Anticancer Research. 1996 Jul-Aug;16(4A):1915-8. [Link]

-

Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity. Phosphorus, Sulfur, and Silicon and the Related Elements. 2007 Aug 29;182(6):1379-1388. [Link]

-

Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy. 2020 Sep 17;10(9):56-64. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2024 Oct 17;29(20):4809. [Link]

-

Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. Journal of the Indian Chemical Society. 2005;82(11):1063-1066. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021 Aug 10;26(16):4829. [Link]

-

Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules. 2023 Nov 27;28(23):7855. [Link]

Sources

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenothiazines reduce ischemic damage to the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Old phenothiazine and dibenzothiadiazepine derivatives for tomorrow's neuroprotective therapies against neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents [mdpi.com]

- 13. Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions in Phenothiazine N-Acylation

Welcome to the Technical Support Center for phenothiazine N-acylation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize common side reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the N-acylation of phenothiazines, offering explanations for the underlying chemistry and actionable protocols to mitigate these issues.

Question 1: I'm observing significant formation of a byproduct with a higher molecular weight, which I suspect is a di-acylated species. How can I improve the selectivity for mono-N-acylation?

Answer:

The formation of di-acylated products, where both the nitrogen and a carbon on the aromatic ring are acylated, is a common side reaction, particularly under Friedel-Crafts or similar electrophilic conditions. The phenothiazine nucleus is electron-rich and susceptible to electrophilic attack on the aromatic rings, especially at positions 2 and 8.

Root Causes and Mechanistic Insight:

-

Excess Acylating Agent: Using a significant excess of the acylating agent can drive the reaction towards di-acylation.

-

Strong Lewis Acid Catalysts: Catalysts like aluminum chloride (AlCl₃) can activate the acylating agent to such an extent that it readily acylates the aromatic ring, a classic Friedel-Crafts reaction.[1][2]

-

High Reaction Temperatures: Elevated temperatures provide the necessary activation energy for the less favorable ring acylation to occur.

Mitigation Strategies:

-

Stoichiometric Control: Carefully control the stoichiometry of your reactants. Start with a 1:1 to 1:1.2 molar ratio of phenothiazine to the acylating agent.

-

Choice of Acylating Agent and Catalyst:

-

For highly reactive phenothiazines, consider using a less reactive acylating agent, such as an acid anhydride instead of an acyl chloride.

-

Employ milder catalysts or non-catalytic methods where possible. For instance, direct reaction with an acid chloride in a suitable solvent at reflux may be sufficient.[3][4]

-

-

Temperature Management: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Often, running the reaction at room temperature or even 0 °C can significantly suppress ring acylation.

dot

Caption: N-acylation vs. Ring Acylation.

Question 2: My reaction mixture is turning a dark color, and I'm isolating products that appear to be oxidized. What's causing this, and how can I prevent it?

Answer:

The phenothiazine core is highly susceptible to oxidation, primarily at the sulfur atom to form the corresponding sulfoxide and, under more forcing conditions, the sulfone.[5][6] This oxidation can be initiated by atmospheric oxygen, especially in the presence of light, acid, or certain metal catalysts. The formation of colored byproducts is often due to the generation of stable phenothiazine cation radicals.[6][7]

Root Causes and Mechanistic Insight:

-

Atmospheric Oxygen: Phenothiazines can be air-sensitive, and dissolved oxygen in solvents can lead to oxidation.

-

Acidic Conditions: Protic or Lewis acids can catalyze the oxidation process.[8]

-

Light Exposure: Photochemical oxidation is a known degradation pathway for phenothiazines.

-

Oxidizing Impurities: Impurities in reagents or solvents can initiate oxidation.

Mitigation Strategies:

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen.

-

Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

-

Protection from Light: Shield the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.

-

Purified Reagents: Ensure that all reagents and solvents are of high purity and free from oxidizing contaminants.

-

Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, though this should be carefully evaluated for compatibility with the reaction chemistry.

dot

Caption: Oxidation pathway of phenothiazine.

Question 3: I'm struggling with low yields and the formation of polymeric materials. What reaction parameters should I investigate?

Answer:

Low yields and polymerization can stem from several factors, including overly harsh reaction conditions that lead to degradation and side reactions. The phenothiazine nucleus, while generally stable, can undergo polymerization under certain conditions, particularly in the presence of strong acids or oxidizing agents.[3][4]

Troubleshooting Protocol:

| Parameter | Recommendation | Rationale |

| Solvent | Use a dry, aprotic solvent such as THF, DCM, or toluene. | Protic solvents can react with the acylating agent and interfere with the reaction. |

| Base | If a base is required to scavenge the acid byproduct (e.g., HCl from an acyl chloride), use a non-nucleophilic base like triethylamine or pyridine. | Stronger, nucleophilic bases can compete with the phenothiazine nitrogen for the acylating agent. |

| Temperature | Start at a low temperature (0 °C) and slowly warm to room temperature. | Minimizes exothermic reactions and reduces the rate of side reactions. |

| Reaction Time | Monitor the reaction progress by TLC or LC-MS. | Avoid unnecessarily long reaction times, which can lead to product degradation. |

| Work-up | Quench the reaction with a mild aqueous solution (e.g., saturated sodium bicarbonate) and perform a standard extraction. | Neutralizes any remaining acid and helps to remove water-soluble byproducts. |

Experimental Protocol: General Procedure for N-Acylation of Phenothiazine

-

To a solution of phenothiazine (1.0 eq) in dry dichloromethane (DCM) under an argon atmosphere at 0 °C, add triethylamine (1.2 eq).

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose acylating agent for phenothiazines?

For general N-acylation, acyl chlorides and acid anhydrides are the most commonly used reagents. Acyl chlorides are typically more reactive, while acid anhydrides may offer better selectivity in some cases. The choice often depends on the specific phenothiazine substrate and the desired acyl group.

Q2: How do substituents on the phenothiazine ring affect the N-acylation reaction?

Electron-donating groups on the aromatic rings will increase the nucleophilicity of the nitrogen, potentially leading to a faster reaction. Conversely, electron-withdrawing groups will decrease the nucleophilicity and may require more forcing conditions for acylation to occur. Steric hindrance around the nitrogen atom can also slow down the reaction.

Q3: Are there any protecting groups that can be used to prevent ring acylation?

While N-acylation itself can be considered a protecting strategy for the nitrogen, if ring acylation is a persistent issue, one could consider performing the acylation on a pre-functionalized phenothiazine where the reactive ring positions are already substituted. However, for direct N-acylation, careful control of reaction conditions is the primary method to ensure selectivity. Acyl groups themselves are used as protecting groups for amines.[9][10][11]

Q4: What analytical techniques are best for identifying and quantifying side products?

-

Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying the presence of byproducts.[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides separation and mass information, which is invaluable for identifying unknown byproducts.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of both the desired product and any isolated side products.

-

High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the product mixture to determine the purity and the relative amounts of different species.

References

-

Baltzly, R., Harfenist, M., & Webb, F. J. (1949). Some Phenothiazine Derivatives. The Course of the Friedel—Crafts Reaction. Journal of the American Chemical Society, 71(11), 3741–3745. [Link]

-

El-Kerdawy, M. M., Tolba, M. N., & El-Agamey, A. A. (1975). Synthesis of some new phenothiazine derivatives of expected medicinal value. Die Pharmazie, 30(2), 76-79. [Link]

-

Boyer, G., Chatel, F., & Galy, J. P. (2000). Regioselective synthesis of N-acyl-and N-alkyldioxolo [4, 5-b] phenothiazines. ARKIVOC: Online Journal of Organic Chemistry, 1(4), 563-575. [Link]

-

Jackson, T. G., & Shirley, D. A. (1953). Friedel-Crafts Acetylation and Chloroacetylation of the Benzophenothiazines. The Journal of Organic Chemistry, 18(9), 1113–1120. [Link]

-

Cheng, H. Y., Sackett, P. H., & McCreery, R. L. (1978). Mechanism for phenothiazine oxidation. Journal of Medicinal Chemistry, 21(9), 948–952. [Link]

-

Correa, A., et al. (2025). Cu-Catalyzed C–H Phenothiazination toward the Assembly of Cyclopeptides. ACS Catalysis. [Link]

-

Boyer, G., Chatel, F., & Galy, J. P. (2017). Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. ResearchGate. [Link]

-

Pankratov, A. N., Uchaeva, I. M., & Stepanov, A. N. (1993). Chemical and electrochemical oxidation of phenothiazine. Canadian Journal of Chemistry, 71(5), 674-677. [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

-

Zuman, P., & Belal, F. (2003). Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. Analytical and bioanalytical chemistry, 377(3), 460-466. [Link]

-

Baltzly, R., Harfenist, M., & Webb, F. J. (1949). Some Phenothiazine Derivatives. The Course of the Friedel—Crafts Reaction. Journal of the American Chemical Society, 71(11), 3741-3745. [Link]

-

Szymański, P., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7529. [Link]

- CN104109132A - Preparation method for N-acetyl phenothiazine - Google P

-

Li, Y., et al. (2020). Facile synthesis of N-aryl phenothiazines and phenoxazines via Brønsted acid catalyzed C–H amination of arenes. Chemical Communications, 56(84), 12794-12797. [Link]

-

Physical Chemistry Research. (2024). Regular Article. [Link]

-

Sackett, P. H., & McCreery, R. L. (1979). Side-chain effects on phenothiazine cation radical reactions. Journal of medicinal chemistry, 22(12), 1447-1451. [Link]

-

ResearchGate. (n.d.). Scope of different N‐protected phenothiazine, reaction conditions: 1.5... [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Pd-Catalyzed double N-arylation of primary amines to synthesize phenoxazines and phenothiazines. [Link]

-

Defense Technical Information Center. (1951). Synthesis of phenothiazine derivatives for antioxidant studies. [Link]

-

Wikipedia. (n.d.). Protecting group. [Link]

-

Separation and identification of phenothiazine compounds by thin-layer chromatography. (2025). Journal of Planar Chromatography-Modern TLC. [Link]

-

Chem-Station. (2014). Acyl Protective Groups. [Link]

-

ResearchGate. (2025). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. [Link]

-

Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. (2018). Molecules, 23(10), 2533. [Link]

- US3689484A - Alkylation of phenothiazine - Google P

-

Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity. (2020). ACG Publications. [Link]

-

Indirect Titrimetric and Spectrophotometric Methods for the Determination of Some Phenothiazine Psychotropics. (2000). Chemical & Pharmaceutical Bulletin, 48(10), 1462-1466. [Link]

-

N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes. (2019). Beilstein Journal of Organic Chemistry, 15, 1-10. [Link]

-

A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method. (2022). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

-

Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2023). Molecules, 28(13), 5035. [Link]

-

Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024). ACS Omega. [Link]

-

ResearchGate. (n.d.). Acid Catalyzed Oxidation of Phenothiazine. [Link]

-

Unlocking twofold oxidation in phenothiazine polymers for application in symmetric all-organic anionic batteries. (2022). ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism for phenothiazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protecting group - Wikipedia [en.wikipedia.org]

- 10. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: Elimination of Unreacted Pyrrolidine from Phenothiazine Scaffolds

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development & Process Research Teams Subject: Troubleshooting Amine Contamination in Phenothiazine Synthesis

The Core Challenge: Physicochemical Mismatch

In the synthesis of phenothiazine derivatives—often via Buchwald-Hartwig amination or nucleophilic aromatic substitution—pyrrolidine is a frequent nucleophile. The frustration arises during workup: pyrrolidine is a "sticky" secondary amine (

This guide moves beyond generic "wash with water" advice. We will apply a logic-based approach to removal based on the basicity of your specific product .

The Decision Matrix (Start Here)

Before selecting a protocol, you must categorize your phenothiazine product. The phenothiazine ring nitrogen itself is effectively non-basic (

-

Scenario A (Neutral Product): Phenothiazine core with non-ionizable substituents (e.g., alkyl, aryl, halo, nitro).

-

Scenario B (Basic Product): Phenothiazine with an amine-containing side chain (e.g.,

-alkyl pyrrolidine, dimethylamine tail).

Figure 1: Workflow selection based on product basicity. Choosing the wrong path will result in product loss.

Method 1: The "pH Swing" Extraction

Applicability: Neutral Phenothiazine Products ONLY.

Because pyrrolidine is a strong base (

The Protocol

-

Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Note: EtOAc is preferred as it is less likely to form stubborn emulsions than DCM.

-

-

The Acid Wash: Wash the organic layer twice with 10% Citric Acid or 0.5 M HCl .

-

Why Citric Acid? It acts as a buffer. Strong mineral acids (conc. HCl) can promote the oxidation of the phenothiazine sulfur to the sulfoxide (pink/red discoloration).

-

-

Validation: Check the pH of the aqueous layer.[2] It must be acidic (pH < 3) to ensure pyrrolidine is fully protonated (

removal). -

The Brine Break: Wash the organic layer once with saturated brine to remove residual acid and break emulsions.

-

Drying: Dry over

and concentrate.

Scientific Rationale:

The partition coefficient (

Method 2: Azeotropic Distillation (Thermal Removal)

Applicability: Basic Products or Acid-Sensitive Substrates.